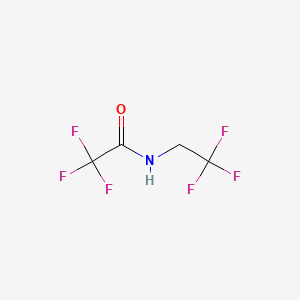

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide

Overview

Description

“2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide” is a chemical compound with the empirical formula C4H5F6N . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)CNCC(F)(F)F . The InChI representation is 1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties are not available in the resources.Scientific Research Applications

Electrophilic Fluorinating Agents

One study discusses the use of perfluoro-[N-(4-pyridyl)acetamide] as a novel site-selective electrophilic fluorinating agent. This compound, easily synthesized through direct fluorination, demonstrates the ability to fluorinate a range of substrates under mild conditions, highlighting its potential as a versatile reagent in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Structural and Dynamic Stereochemistry

Research into the synthesis, structure, and dynamic stereochemistry of (O → Si)-chelate N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide has provided insights into the coordination chemistry of silicon with fluorinated ligands. This work contributes to our understanding of the stereochemical non-rigidity of certain compounds and the mechanisms of their isomerization, which could have implications for the design of new materials or catalysts (Negrebetsky et al., 2008).

Photoreactions of Flutamide

A study comparing the photoreactions of flutamide, a related compound, in different solvents provided insights into how light and solvent environment can affect the stability and reactivity of fluorinated pharmaceuticals. Such understanding is crucial for the development of stable and effective drug formulations (Watanabe, Fukuyoshi, & Oda, 2015).

Crystal Structure Analysis

The crystal structure of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide was determined, revealing interesting aspects of intermolecular interactions, such as hydrogen bonds involving fluorine. This information is valuable for the design of molecules with desired physical and chemical properties (Pan, Zhang, Wang, & Xia, 2016).

Fluorescence Sensing for Anions

Diarylmaleimide derivatives and polymers based on amide groups, incorporating trifluoroacetamide, have been developed for highly selective and ratiometric fluorescence sensing of anions. This work demonstrates the utility of fluorinated compounds in creating sensitive and selective sensors for environmental and biological applications (Lin et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is widely used as a solvent in organic synthesis , suggesting that it may interact with a variety of organic compounds.

Mode of Action

As a solvent, it likely facilitates reactions by dissolving reactants and allowing them to come into contact more efficiently .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide. For instance, it is a volatile compound that should be handled in a well-ventilated area to avoid inhalation . It should also be stored properly and kept away from sources of ignition .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with Lewis bases through hydrogen bonding, which can influence the stability and reactivity of these biomolecules . The compound’s trifluoroethyl group enhances its ability to participate in biochemical reactions, making it a useful tool in the study of enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function . For instance, it may inhibit or activate certain enzymes, thereby altering metabolic flux and affecting the overall metabolic state of the cell . Additionally, its interaction with cellular membranes can impact membrane fluidity and permeability, further influencing cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . It has been observed that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact becomes more pronounced, potentially leading to toxic or adverse effects . High doses of the compound have been associated with changes in enzyme activity, metabolic disturbances, and even cellular damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoroethyl group can undergo oxidation and reduction reactions, leading to the formation of different metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, influencing cellular processes and overall function .

properties

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F6NO/c5-3(6,7)1-11-2(12)4(8,9)10/h1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRXBUODRQZROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193675 | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-37-4 | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)

![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)